molecular formula C9H11N3 B13216333 2-(Ethylamino)-6-methylpyridine-4-carbonitrile

2-(Ethylamino)-6-methylpyridine-4-carbonitrile

Cat. No.: B13216333
M. Wt: 161.20 g/mol
InChI Key: RYBFNWKSWRDINF-UHFFFAOYSA-N
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Description

2-(Ethylamino)-6-methylpyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylamino group at the 2-position, a methyl group at the 6-position, and a carbonitrile group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-6-methylpyridine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyridine and ethylamine.

    Nucleophilic Substitution: The 2-chloro-6-methylpyridine undergoes a nucleophilic substitution reaction with ethylamine to form 2-(ethylamino)-6-methylpyridine.

    Cyanation: The resulting 2-(ethylamino)-6-methylpyridine is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the carbonitrile group at the 4-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-6-methylpyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(Ethylamino)-6-methylpyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-6-methylpyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylamino)-pyridine-4-carbonitrile: Lacks the methyl group at the 6-position.

    2-(Methylamino)-6-methylpyridine-4-carbonitrile: Has a methylamino group instead of an ethylamino group.

    2-(Ethylamino)-6-chloropyridine-4-carbonitrile: Contains a chlorine atom at the 6-position instead of a methyl group.

Uniqueness

2-(Ethylamino)-6-methylpyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(ethylamino)-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-3-11-9-5-8(6-10)4-7(2)12-9/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

RYBFNWKSWRDINF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=C1)C#N)C

Origin of Product

United States

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